molecular formula C8H17NO2 B14216696 3-(Butylamino)-2-methylpropanoic acid CAS No. 740758-59-2

3-(Butylamino)-2-methylpropanoic acid

Katalognummer: B14216696
CAS-Nummer: 740758-59-2
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: IJKHVVXXNCBXAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Butylamino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to the second carbon of a propanoic acid backbone, with a methyl group on the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Butylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(Butylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Butylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as cell signaling, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Butylamino)-2-methylbutanoic acid
  • 3-(Butylamino)-2-methylpentanoic acid
  • 3-(Butylamino)-2-methylhexanoic acid

Uniqueness

3-(Butylamino)-2-methylpropanoic acid is unique due to its specific structural features, including the position of the butylamino and methyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

740758-59-2

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

3-(butylamino)-2-methylpropanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-4-5-9-6-7(2)8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11)

InChI-Schlüssel

IJKHVVXXNCBXAW-UHFFFAOYSA-N

Kanonische SMILES

CCCCNCC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.